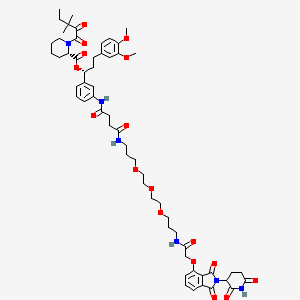
dFKBP-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dFKBP-2 is a compound designed for targeted protein degradation. It is a derivative of the FK506 binding protein 12 (FKBP12) ligand, conjugated with a phthalimide moiety to hijack the cereblon E3 ubiquitin ligase complex. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which are heterobifunctional molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dFKBP-2 involves the conjugation of the FKBP12 ligand with a phthalimide moiety. The FKBP12 ligand, SLF, is modified at a known permissive site to incorporate two chemical spacers. These spacers are then linked to the phthalimide moiety, resulting in the formation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. the synthesis process is likely to involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
dFKBP-2 primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: This compound facilitates the ubiquitination of FKBP12 by recruiting the cereblon E3 ubiquitin ligase complex.
Proteasomal Degradation: Following ubiquitination, the FKBP12 protein is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: FKBP12 ligand (SLF), phthalimide moiety, chemical spacers.
Conditions: Standard organic synthesis conditions, including appropriate solvents, catalysts, and temperature control.
Major Products
The major product of the reactions involving this compound is the degraded FKBP12 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Aplicaciones Científicas De Investigación
dFKBP-2 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
dFKBP-2 exerts its effects by binding to FKBP12 and recruiting the cereblon E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The molecular targets involved in this process include the FKBP12 protein and the cereblon E3 ubiquitin ligase complex .
Comparación Con Compuestos Similares
dFKBP-2 is similar to other PROTAC compounds, such as dBET1 and dFKBP-1, which also target specific proteins for degradation. this compound is unique in its specific targeting of FKBP12 and its use of the phthalimide moiety for cereblon recruitment . Similar compounds include:
Propiedades
Fórmula molecular |
C59H76N6O17 |
|---|---|
Peso molecular |
1141.3 g/mol |
Nombre IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |
Clave InChI |
PXXLBMHKRNFGTO-AYWDICMXSA-N |
SMILES isomérico |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
SMILES canónico |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


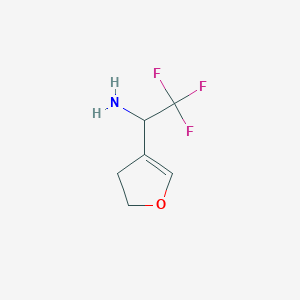
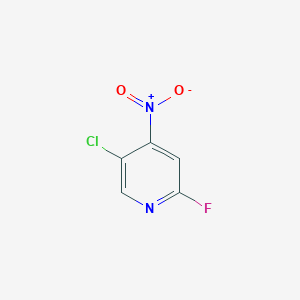
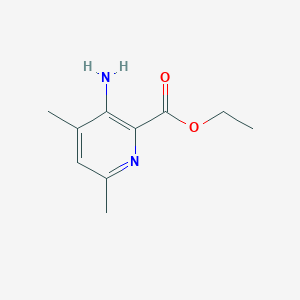
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
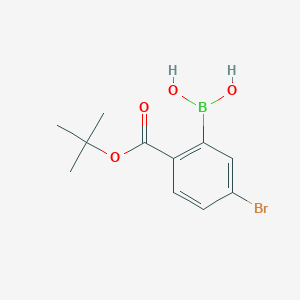
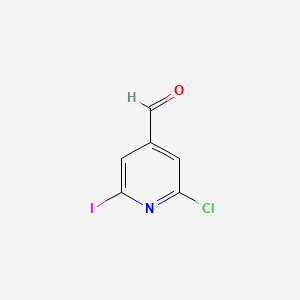
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)


![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)
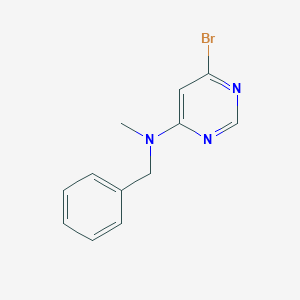
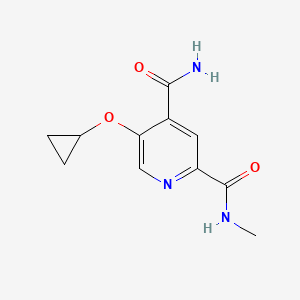
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)

